molecular formula C25H23N5O3 B3039166 3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium CAS No. 339527-82-1

3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium

Cat. No. B3039166
CAS RN: 339527-82-1
M. Wt: 441.5 g/mol
InChI Key: WDAUYWRKNVLBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium, commonly referred to as DMBT-C, is a novel compound that has recently been discovered and has the potential to be a valuable tool in scientific research. DMBT-C is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and molecular biology. This compound is an important component in the synthesis of various biomolecules and can be used to study the structure and function of proteins, nucleic acids, and other biological molecules.

Scientific Research Applications

Photocurrent Efficiency in Dye-Sensitized Solar Cells

  • Application : Chalcogenoxanthylium dyes, which include compounds related to 3,6-Bis-(dimethylamino)-xanthylium, have been characterized as sensitizers in dye-sensitized solar cells (DSSCs). These dyes, when applied to nanocrystalline titania in DSSCs, can control the orientation and aggregation state, affecting the light-harvesting efficiencies and photoelectrochemical performance (Mann et al., 2008).

Antiviral Agents

  • Application : Certain bis-basic-substituted polycyclic aromatic compounds, including derivatives of 3,6-Bis-(dimethylamino)-xanthylium, have shown broad-spectrum antiviral activity. These compounds have been evaluated for their effectiveness against various viruses, demonstrating potential as antiviral agents (Carr et al., 1976).

Antibacterial and Biofilm Inhibition

  • Application : Novel bis(pyrazole-benzofuran) hybrids, which include derivatives of 3,6-Bis-(dimethylamino)-xanthylium, have been synthesized and found effective against various bacterial strains. These compounds have demonstrated potent antibacterial efficacies and biofilm inhibition activities, indicating their potential in treating bacterial infections (Mekky & Sanad, 2020).

Synthesis and Characterization in High-Energy Materials

  • Application : The compound has been utilized in the synthesis and characterization of high-nitrogen content materials, which are relevant in the field of insensitive high-energy materials. These synthesized compounds have been characterized by various spectroscopic techniques, demonstrating their potential in gas-generating compositions (Saikia et al., 2009).

Antioxidant Activity of Flavonols

  • Application : In the field of biochemistry, derivatives of 3,6-Bis-(dimethylamino)-xanthylium have been synthesized and evaluated for their antioxidant activities. These studies have revealed the involvement of the phenyl-N,N-dimethylamino group in the antioxidant activity of flavonols (Szabados-Furjesi et al., 2018).

properties

IUPAC Name

5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-28(2)14-6-8-16-20(12-14)33-21-13-15(29(3)4)7-9-17(21)22(16)18-10-11-19-24(23(18)25(31)32)26-27-30(19)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAUYWRKNVLBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dar-4MT

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
Reactant of Route 2
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
Reactant of Route 3
Reactant of Route 3
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
Reactant of Route 4
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
Reactant of Route 5
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium
Reactant of Route 6
3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium

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